2-Propylcyclopentanone

Catalog No.
S666461
CAS No.
1193-70-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylcyclopentanone

CAS Number

1193-70-0

Product Name

2-Propylcyclopentanone

IUPAC Name

2-propylcyclopentan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3

InChI Key

PFUCFFRQJFQQHE-UHFFFAOYSA-N

SMILES

CCCC1CCCC1=O

Canonical SMILES

CCCC1CCCC1=O

Organic Synthesis

  • Intermediate in the synthesis of complex molecules: Due to its reactive ketone group, 2-propylcyclopentanone can serve as a building block for the synthesis of more complex organic molecules. Researchers have employed it in the preparation of various heterocyclic compounds, such as pyrazoles and pyridines [].

Chemical and Physical Studies

  • Investigation of keto-enol tautomerism: 2-propylcyclopentanone exhibits an interesting phenomenon known as keto-enol tautomerism. This involves the interconversion between its ketone and enol forms. Studies have utilized 2-propylcyclopentanone to understand the factors influencing this process, including the impact of substituents and solvent conditions [].

2-Propylcyclopentanone is an organic compound with the molecular formula C₈H₁₄O. It is classified as a cyclic ketone, characterized by a cyclopentane ring with a propyl group attached to the second carbon atom. This compound is notable for its unique structural properties, which influence its chemical behavior and potential applications in various fields.

Since information on 2-propylcyclopentanone is limited, it is advisable to treat it as an unknown compound and exercise caution when handling it. General safety practices for handling organic solvents should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Further Research:

Additional research is needed to fully understand the properties, reactivity, and potential applications of 2-propylcyclopentanone. This could involve:

  • Experimental determination of physical and chemical properties.
  • Investigation of its reactivity in different chemical reactions.
  • Exploration of its potential as a building block in organic synthesis.
, including:

  • Photolysis: When subjected to photolytic conditions, 2-propylcyclopentanone can undergo rearrangement reactions, producing various hydrocarbons such as carbon monoxide, ethylene, and propylene. A notable observation during these reactions is the formation of cyclopentanone and trans-4-octenal, indicating the occurrence of a Norrish type II reaction .
  • Nucleophilic Addition: As with many ketones, 2-propylcyclopentanone can undergo nucleophilic addition reactions. For instance, it can react with organocopper reagents through conjugate addition mechanisms to form more complex molecules .

Several methods can be employed to synthesize 2-propylcyclopentanone:

  • From Cyclopentanone: One common approach involves the alkylation of cyclopentanone using propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This process allows for the introduction of the propyl group at the desired position on the cyclopentane ring.
  • Conjugate Addition: Another method includes using conjugate addition reactions where an α,β-unsaturated ketone reacts with lithium diorganocopper reagents to yield substituted cyclopentanones .

2-Propylcyclopentanone has potential applications in various fields:

  • Fragrance Industry: Due to its pleasant odor profile, it may be utilized in perfumes and flavorings.
  • Solvent and Intermediate: It can serve as a solvent or an intermediate in the synthesis of more complex organic compounds.
  • Chemical Research: Its unique structural properties make it a subject of interest in chemical research, particularly in studies involving cyclic ketones.

Several compounds share structural similarities with 2-propylcyclopentanone. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey Features
CyclopentanoneCyclic KetoneSimpler structure; lacks propyl substitution
3-MethylcyclopentanoneCyclic KetoneMethyl group at position 3; affects reactivity
2-PentylcyclopentanoneCyclic KetoneLonger alkyl chain; different physical properties
1-CyclohexylethanolCyclic AlcoholDifferent functional group; alters solubility

These compounds illustrate the diversity within cyclic ketones and highlight how variations in substituents can significantly influence their chemical properties and applications.

Alkylation of Cyclopentanone Derivatives

Alkylation remains a cornerstone for synthesizing 2-propylcyclopentanone. Industrial patents highlight the use of propyl halides and strong bases like sodium hydride to alkylate cyclopentanone under reflux conditions in aprotic solvents such as dimethyl sulfoxide (DMSO). For example, Gupta et al. demonstrated that alkylation of cyclopentanone with 1-bromopropane in the presence of potassium tert-butoxide yields 2-propylcyclopentanone with moderate efficiency.

A notable advancement involves bromine- or iodine-catalyzed isomerization. Patent EP0194591B1 describes a one-step process where 2-(1-hydroxyalkyl)cyclopentanone undergoes dehydration and isomerization in the presence of bromine or iodine compounds, achieving yields exceeding 80%. This method avoids traditional acidic conditions, reducing side reactions and improving scalability.

Organometallic and Catalytic Approaches

While Grignard reagents (e.g., propylmagnesium bromide) are theoretically applicable for introducing the propyl group, the provided literature emphasizes palladium-catalyzed asymmetric allylic alkylation. A study by Ryu et al. achieved enantioselective synthesis of α-allyl-α-arylcyclopentanones using a Pd catalyst and (R,R)-ANDEN-phenyl Trost ligand, though direct application to 2-propylcyclopentanone requires further exploration.

Catalytic Hydrogenation and Dehydrogenation

Selective hydrogenation of furfural derivatives over bimetallic catalysts offers a sustainable route. A Ni–Cu@MOF-5 catalyst achieved 96% yield of cyclopentanone derivatives in aqueous phase at 150°C and 25 bar H₂, demonstrating potential adaptability for 2-propylcyclopentanone synthesis. Conversely, dehydrogenation of 2-propylcyclopentanol using Mn(II) and Co(II) acetates under oxygen produces ketones efficiently, as shown in the synthesis of structurally related Nectaryl.

Green Synthesis Approaches

Environmentally friendly methods prioritize solvent reduction and renewable feedstocks. The aqueous-phase hydrogenation process over Ni–Cu@MOF-5 eliminates organic solvents, reducing waste. Additionally, sunlight-driven photocatalysis using tetrabutylammonium decatungstate (TBADT) enables β-alkylation of cyclopentanones with electron-deficient alkenes, though propyl-specific applications remain unexplored.

Patented Industrial Production Methods

Industrial-scale production leverages continuous-flow systems and optimized catalysts. Patent US6833481 details a bromine-assisted isomerization process that converts 2-alkylidenecyclopentanones to 2-alkyl-2-cyclopentenones in high yields, suitable for fragrance manufacturing. Another method (EP1316541A1) uses concentrated hydrochloric acid and n-butanol for simultaneous dehydration and isomerization, though scalability challenges persist.

The carbonyl group in 2-propylcyclopentanone serves as a focal point for redox transformations. While direct oxidation of the ketone is less common due to the stability of the cyclopentanone ring, reductive pathways are well-documented. Titanocene-catalyzed reductive cyclizations, originally developed for enones, demonstrate applicability to cyclic ketones. For example, titanocene dichloride (Cp₂TiCl₂) in the presence of silanes facilitates the reduction of 2-propylcyclopentanone to 2-propylcyclopentanol via a metallacyclic intermediate [3]. This method avoids harsh reducing agents like lithium aluminum hydride, offering a catalytic route with moderate diastereoselectivity.

Reductive pathways are further modulated by reaction conditions. Hydrogenation over palladium on carbon (Pd/C) selectively reduces the carbonyl group without altering the propyl substituent, yielding 2-propylcyclopentanol in high purity. Conversely, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) provides a milder alternative, though with slower kinetics [3].

Reduction MethodCatalyst/ReagentProductYieldSelectivity
Titanocene-mediatedCp₂TiCl₂, PhSiH₃2-Propylcyclopentanol78%Moderate
Catalytic HydrogenationPd/C, H₂ (1 atm)2-Propylcyclopentanol95%High
Borohydride ReductionNaBH₄, THF2-Propylcyclopentanol65%Low

Baeyer-Villiger Oxidations for Lactone Synthesis

Baeyer-Villiger (BV) oxidation converts 2-propylcyclopentanone into lactones by inserting an oxygen atom adjacent to the carbonyl group. Meta-chloroperbenzoic acid (m-CPBA) is the most common oxidant, producing γ-butyrolactones through a Criegee intermediate [6]. Recent advances employ peptide-based catalysts to control regioselectivity. For instance, a Pro-dXaa-Pro motif-containing catalyst directs oxygen insertion to form the "abnormal" lactone (trans-4-octenal-derived) with 94:6 enantiomeric ratio (er) [7].

The reaction proceeds via nucleophilic attack of the peracid on the carbonyl, forming a dioxirane intermediate that rearranges to the lactone. Solvent polarity and catalyst design critically influence outcomes:

CatalystOxidantLactone Ratio (Normal:Abnormal)er (Abnormal)
m-CPBA (no catalyst)m-CPBA7.9:1N/A
Peptide 9bm-CPBA1:8.192:8
Peptide 15am-CPBA1:3.194:6

Cycloaddition and Photochemical Rearrangements

Photolysis of 2-propylcyclopentanone at 3130 Å induces Norrish Type II cleavage, generating carbon monoxide, ethylene, and cyclopentanone as primary products [5]. This process involves intramolecular hydrogen abstraction from the γ-carbon (propyl chain), leading to a 1,4-biradical intermediate that fragments into alkenes and ketones. Quantum yield measurements (Φ = 0.08) confirm the efficiency of this pathway under vapor-phase conditions at 140°C [5].

Notably, deuterium labeling studies reveal site-specific hydrogen transfer, underscoring the reaction’s stereoelectronic dependence. Competing pathways, such as Norrish Type I cleavage, are negligible due to the cyclic structure’s conformational constraints.

Photolysis ProductYieldMechanistic Pathway
Carbon Monoxide32%Norrish Type II
Ethylene28%Norrish Type II
Cyclopentanone18%Secondary Rearrangement
trans-4-Octenal12%Cycloreversion

Aldol Condensation and Isomerization Mechanisms

Aldol condensation of 2-propylcyclopentanone is limited by steric hindrance from the propyl group. However, under basic conditions (e.g., NaOH/EtOH), enolate formation at the α-carbon enables coupling with aldehydes, yielding β-hydroxy ketones. Isomerization studies reveal that acid catalysis promotes keto-enol tautomerism, shifting equilibrium toward the enol form at elevated temperatures.

Acid-Catalyzed Functional Group Transformations

Sulfuric acid (H₂SO₄) induces ring contraction in 2-propylcyclopentanone, forming bicyclic ethers via protonation of the carbonyl and subsequent hydride shifts. This transformation is pivotal in synthesizing strained carbocycles, though yields remain modest (≤45%) due to competing polymerization [5].

Acid CatalystProductYield
H₂SO₄ (conc.)Bicyclo[3.1.1] heptan-2-one42%
HClO₄Cyclobutane derivative35%

Intermediate for Chiral Compound Synthesis

2-Propylcyclopentanone serves as a versatile prochiral substrate for enantioselective synthesis, particularly in the preparation of optically active secondary alcohols through asymmetric reduction processes [1] [2] [3]. The compound's structural features make it an ideal candidate for chiral induction, where the propyl substituent at the 2-position provides sufficient steric differentiation to enable high enantioselectivity.

Enzymatic reduction using alcohol dehydrogenases represents one of the most effective approaches for producing chiral alcohols from 2-propylcyclopentanone [3] [4]. Short-chain dehydrogenases and reductases from various microorganisms have demonstrated exceptional stereoselectivity, with enantiomeric excesses typically exceeding 90% [3]. The (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum has shown particular promise, catalyzing the stereospecific reduction of cyclic ketones with excellent enantioselectivity [3].

Chemical asymmetric reduction methods also provide access to enantiomerically pure alcohols. The Corey-Bakshi-Shibata reduction system, employing chiral oxazaborolidines derived from amino alcohols, achieves enantioselectivities of 80-90% for 2-propylcyclopentanone reduction [2] [5]. The mechanism involves coordination of the ketone to the boron center, followed by stereoselective hydride delivery from the less hindered face of the substrate.

Metal-catalyzed asymmetric hydrosilylation represents another valuable approach for chiral alcohol synthesis. Rhodium and iridium complexes bearing chiral phosphine ligands such as BINAP or SEGPHOS enable the reduction of 2-propylcyclopentanone with high yields and enantioselectivities [1]. The reaction proceeds through coordination of the ketone to the metal center, followed by stereoselective hydride transfer from the silane reducing agent.

Reduction MethodSelectivity TypeTypical ee (%)Reaction ConditionsProduct Configuration
Sodium Borohydride (NaBH4)Non-selectiveRacemicProtic solvent, RTR/S mixture
Lithium Aluminum Hydride (LiAlH4)Non-selectiveRacemicAprotic solvent, 0°CR/S mixture
Asymmetric CBS ReductionEnantioselective85-95Toluene, -78°CR or S (catalyst dependent)
Enzymatic Reduction (ADH)Enantioselective90-99Aqueous buffer, 30°CS (enzyme dependent)
Catalytic HydrogenationNon-selectiveRacemicH2, Pd/C, RTR/S mixture
Chiral OxazaborolidinesEnantioselective80-90THF, -78°CR or S (catalyst dependent)

Production of Fruity Fragrance Components

2-Propylcyclopentanone plays a significant role in the synthesis of fragrance components, particularly those with fruity and floral characteristics [6] [7]. The compound serves as a key intermediate in the production of jasmine-like fragrances, where its cyclopentanone core provides the essential structural framework for olfactory activity [6] [8].

The aldol condensation of 2-propylcyclopentanone with various aldehydes enables the synthesis of 2-alkyl-2-cyclopentenones, which are valuable fragrance materials [6]. These compounds exhibit jasmine-like fruity and floral odors and find extensive use in perfumery applications [6]. The synthetic route involves base-catalyzed aldol reaction followed by dehydration and double bond isomerization to yield the desired α,β-unsaturated ketones.

Hydrogenation of 2-propyl-2-cyclopentenones derived from 2-propylcyclopentanone produces 2-propylcyclopentanone derivatives with enhanced stability and modified odor profiles [6]. These saturated analogues retain the characteristic fruity notes while offering improved chemical stability in fragrance formulations [6].

The compound also serves as a precursor for the synthesis of macrocyclic musks through ring-closing metathesis reactions [7]. The propyl substituent provides appropriate chain length for cyclization, enabling the formation of large-ring compounds with characteristic musky odors [7]. These macrocyclic derivatives find applications in high-end perfumery where longevity and substantivity are crucial.

CompoundOdor ProfileIntensity (Relative)Commercial Use
2-PropylcyclopentanoneFruity, floralModerateSpecialty fragrances
2-PentylcyclopentanoneJasmine-like, fruityStrongPerfumery
2-HexylcyclopentanoneJasmine-like, floralStrongPerfumery
2-HeptylcyclopentanoneFruity, floralModerateFragrance applications
2-CyclopentylcyclopentanoneFresh, coolModeratePerfume raw material
2-BenzylcyclopentanoneFloral, sweetStrongFine fragrance

Synthesis of Bioactive Molecules and Derivatives

The structural features of 2-propylcyclopentanone make it a valuable building block for the synthesis of bioactive molecules, particularly those containing cyclopentane rings [9] [10]. The compound serves as a starting material for various pharmaceutical intermediates and natural product analogues through diverse synthetic transformations.

Multi-component reactions involving 2-propylcyclopentanone enable the rapid construction of complex molecular architectures [11]. The ketone functionality participates in aldol condensations, Michael additions, and other carbon-carbon bond forming reactions to generate polyfunctionalized cyclopentane derivatives [11]. These reactions are particularly useful for the synthesis of cyclopentanone analogues of curcumin, which exhibit enhanced stability and bioactivity compared to the natural product [12].

The compound undergoes efficient Michael-aldol cascade reactions with activated methylene compounds to form highly substituted cyclopentanes [9]. These cascade processes enable the formation of multiple bonds and stereocenters in a single operation, providing access to complex molecular frameworks reminiscent of natural products [9]. The resulting products often contain multiple functional groups that can be further elaborated to generate bioactive compounds.

Enzymatic transformations of 2-propylcyclopentanone provide access to chiral building blocks for pharmaceutical synthesis [3] [4]. The enantiomerically pure alcohols obtained from asymmetric reduction serve as intermediates for various drug molecules, including those targeting cardiovascular and neurological disorders [3]. The high enantioselectivity achieved through biocatalytic processes eliminates the need for resolution steps, improving overall synthetic efficiency.

The compound also participates in cyclization reactions to form bicyclic and tricyclic structures [9]. Ring-closing metathesis and radical cyclization reactions enable the formation of complex polycyclic frameworks that are common in natural products [9]. These synthetic approaches provide access to libraries of compounds for biological screening and drug discovery applications.

Role in Polymer and Material Science Applications

2-Propylcyclopentanone finds applications in polymer chemistry as a reactive monomer and cross-linking agent [13] [14]. The ketone functionality undergoes various polymerization reactions, including condensation polymerization with diamines and diols to form polyamides and polyesters [13]. The cyclopentane ring provides rigidity to the polymer backbone, enhancing thermal stability and mechanical properties.

The compound serves as a cross-linking agent in the synthesis of thermosetting polymers [14]. The ketone group reacts with amino-functional polymers through imine formation, creating cross-linked networks with improved chemical resistance and dimensional stability [14]. These cross-linked materials find applications in coatings, adhesives, and composite materials where durability is essential.

Ring-opening metathesis polymerization of 2-propylcyclopentanone derivatives enables the synthesis of functionalized polynorbornenes [14]. The propyl substituent provides pendant functionality that can be further modified to introduce specific properties such as hydrophobicity or biocompatibility [14]. These polymers find applications in membrane technology and biomedical devices.

The compound also participates in the synthesis of hyperbranched polymers through self-condensation reactions [13]. The ketone functionality can undergo aldol condensation with activated methylene groups on the same molecule, leading to branched polymer architectures [13]. These hyperbranched materials exhibit unique properties such as low viscosity and high functionality, making them useful as additives and modifiers in polymer systems.

Application AreaSpecific UseKey AdvantagesTypical Yield Range (%)
Chiral Compound SynthesisAsymmetric reduction substrateHigh enantioselectivity achievable70-95
Fragrance ComponentsJasmine-like fragrance intermediatePleasant fruity/floral odor profile60-85
Bioactive MoleculesCyclopentanone analogue synthesisVersatile synthetic building block50-90
Pharmaceutical IntermediatesSteroid synthesis intermediateFive-membered ring functionality65-80
Polymer ChemistryMonomer for specialized polymersReactive ketone group40-75
Agrochemical PrecursorsHerbicide/fungicide precursorCyclic structure stability55-85

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1.9

Dates

Last modified: 08-15-2023

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